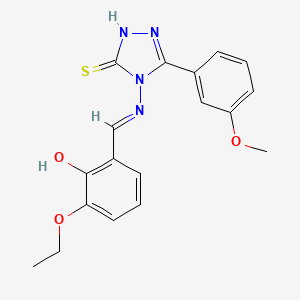![molecular formula C23H19I2N3O3 B12040041 3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B12040041.png)
3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,6-Diiodo-9H-carbazol-9-yl)-N’-(2-hydroxy-3-methoxybenzylidene)propanohydrazide: is a complex organic compound that features a carbazole core substituted with iodine atoms and a hydrazide moiety linked to a methoxybenzylidene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,6-diiodo-9H-carbazol-9-yl)-N’-(2-hydroxy-3-methoxybenzylidene)propanohydrazide typically involves multiple steps:
Iodination of Carbazole: The starting material, carbazole, undergoes iodination to introduce iodine atoms at the 3 and 6 positions. This can be achieved using iodine and an oxidizing agent such as potassium iodate in an acidic medium.
Formation of Hydrazide: The iodinated carbazole is then reacted with propanohydrazide under reflux conditions to form the hydrazide derivative.
Condensation Reaction: The final step involves the condensation of the hydrazide derivative with 2-hydroxy-3-methoxybenzaldehyde in the presence of an acid catalyst to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors, automated synthesis, and stringent purification processes such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylidene moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the hydrazide group, converting it to the corresponding amine.
Substitution: The iodine atoms on the carbazole core can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies can focus on its interaction with biological macromolecules and its potential as a therapeutic agent.
Medicine
In medicine, the compound’s derivatives could be investigated for their pharmacological properties. The presence of iodine atoms may enhance the compound’s radiopacity, making it useful in diagnostic imaging.
Industry
In the industrial sector, this compound can be utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties can be fine-tuned through structural modifications.
作用机制
The mechanism of action of 3-(3,6-diiodo-9H-carbazol-9-yl)-N’-(2-hydroxy-3-methoxybenzylidene)propanohydrazide depends on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The iodine atoms can participate in halogen bonding, influencing molecular recognition processes. The hydrazide moiety can form hydrogen bonds, affecting the compound’s binding affinity to target molecules.
相似化合物的比较
Similar Compounds
3-(3,6-Diiodo-9H-carbazol-9-yl)-N’-(2-hydroxybenzylidene)propanohydrazide: Lacks the methoxy group, which may affect its electronic properties and reactivity.
3-(3,6-Diiodo-9H-carbazol-9-yl)-N’-(2-methoxybenzylidene)propanohydrazide: Lacks the hydroxyl group, potentially altering its hydrogen bonding capabilities.
Uniqueness
The presence of both hydroxyl and methoxy groups in 3-(3,6-diiodo-9H-carbazol-9-yl)-N’-(2-hydroxy-3-methoxybenzylidene)propanohydrazide makes it unique. These functional groups can participate in various non-covalent interactions, enhancing the compound’s versatility in different applications. Additionally, the iodine atoms provide opportunities for further functionalization and tuning of the compound’s properties.
属性
分子式 |
C23H19I2N3O3 |
|---|---|
分子量 |
639.2 g/mol |
IUPAC 名称 |
3-(3,6-diiodocarbazol-9-yl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C23H19I2N3O3/c1-31-21-4-2-3-14(23(21)30)13-26-27-22(29)9-10-28-19-7-5-15(24)11-17(19)18-12-16(25)6-8-20(18)28/h2-8,11-13,30H,9-10H2,1H3,(H,27,29)/b26-13+ |
InChI 键 |
NCYPUZFNLYPPPG-LGJNPRDNSA-N |
手性 SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I |
规范 SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N'-[(E)-(3-fluorophenyl)methylidene]-1-heptyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B12039974.png)
![N-(1,3-Benzodioxol-5-ylmethyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12039988.png)

![N-[4-(benzyloxy)phenyl]-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12039993.png)
![2-[(2,4-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12040005.png)
![3-(3-ethoxyphenyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12040010.png)
![1-{(E)-[(2Z)-(4-phenyl-1,3-thiazol-2(3H)-ylidene)hydrazinylidene]methyl}naphthalen-2-ol hydrobromide](/img/structure/B12040014.png)
![3-[(3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5-yl)amino]benzoic acid](/img/structure/B12040021.png)
![2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12040026.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B12040032.png)
